molecular formula C24H30BN3O2 B13133624 4-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)benzonitrile

4-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)benzonitrile

Cat. No.: B13133624
M. Wt: 403.3 g/mol
InChI Key: CREBHSHXMQLHLE-UHFFFAOYSA-N
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Description

4-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)benzonitrile is a complex organic compound that features a boron-containing dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)benzonitrile typically involves multiple steps. One common method starts with the preparation of the dioxaborolane intermediate, which is then coupled with a benzyl piperazine derivative. The reaction conditions often require the use of palladium catalysts and specific solvents to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups within the molecule.

    Substitution: The dioxaborolane group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

4-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: The compound can be used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)benzonitrile involves its interaction with specific molecular targets. The dioxaborolane group can participate in various chemical reactions, enabling the compound to modify biological molecules or materials. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Uniqueness

4-(4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazin-1-yl)benzonitrile is unique due to its combination of a dioxaborolane group with a benzyl piperazine and benzonitrile moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block for various applications in research and industry.

Properties

Molecular Formula

C24H30BN3O2

Molecular Weight

403.3 g/mol

IUPAC Name

4-[4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazin-1-yl]benzonitrile

InChI

InChI=1S/C24H30BN3O2/c1-23(2)24(3,4)30-25(29-23)21-9-5-20(6-10-21)18-27-13-15-28(16-14-27)22-11-7-19(17-26)8-12-22/h5-12H,13-16,18H2,1-4H3

InChI Key

CREBHSHXMQLHLE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCN(CC3)C4=CC=C(C=C4)C#N

Origin of Product

United States

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